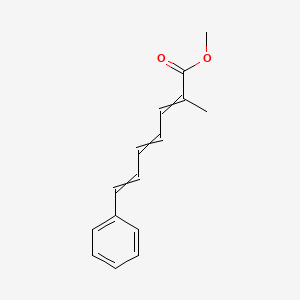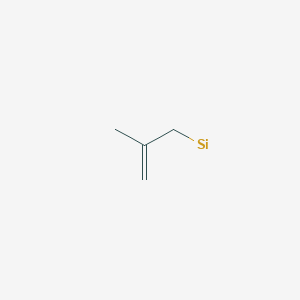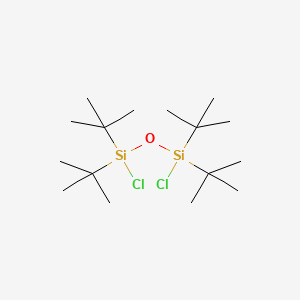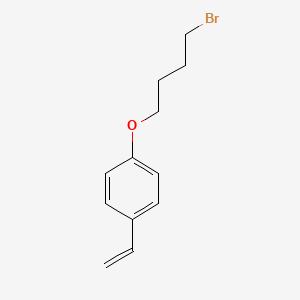![molecular formula C15H8Cl2N2S2 B14297468 [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate CAS No. 113260-81-4](/img/structure/B14297468.png)
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is an organosulfur compound characterized by the presence of thiocyanate groups attached to a bis(4-chlorophenyl) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiocyanate salts under controlled conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
2C6H4ClCH2Cl+2KSCN→C6H4ClCH2SCN+2KCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate groups with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and ethanol (C₂H₅OH) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Scientific Research Applications
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate involves the interaction of its thiocyanate groups with biological targets. The compound can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-chlorophenyl) sulfide
- Bis(4-chlorophenyl) sulfoxide
Comparison
Compared to similar compounds, [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and biological activity. The thiocyanate groups enhance the compound’s ability to participate in nucleophilic substitution and redox reactions, making it a versatile reagent in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Properties
CAS No. |
113260-81-4 |
|---|---|
Molecular Formula |
C15H8Cl2N2S2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
[bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-13-5-1-11(2-6-13)15(20-9-18,21-10-19)12-3-7-14(17)8-4-12/h1-8H |
InChI Key |
OAQFKQAOLOXCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(SC#N)SC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)


![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)

![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
